Compound Description: This compound is a potent prophylactic antiarrhythmic agent. In experimental models of arrhythmia, it exhibited a strong protective effect, as demonstrated by its high LD50/ED50 ratio [].
Relevance: This compound shares a core theophylline structure with 8-Bromo-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethylpurine-2,6-dione. The primary difference lies in the substitution at the 8-position, where the bromo group is replaced with a more complex piperazinylpropyl chain incorporating a phenoxy moiety [].
Compound Description: This compound's crystal structure reveals a typical theophylline geometry, with a planar fused-ring system []. The aminohydroxyalkyl group at the 7-position adopts a specific conformation, and the piperazine ring exists in a chair conformation [].
Relevance: This compound exhibits structural similarities to 8-Bromo-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethylpurine-2,6-dione due to the shared theophylline core. The differences lie in the substitution pattern at the 7- and 8-positions. While both compounds possess a substituted propyl chain at the 7-position, the specific substituents differ. The 8-position in this compound features a benzylamino group, contrasting with the bromo substituent in the target compound [].
Compound Description: This compound possesses a planar purine fused-ring skeleton, and the morpholine ring adopts a chair conformation []. It is stabilized by a network of intermolecular hydrogen bonds [].
Relevance: This compound shares a core theophylline structure with 8-Bromo-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethylpurine-2,6-dione. Key structural differences include the presence of an amino group instead of a bromo substituent at the 8-position and the substitution of the phenoxypropyl chain at the 7-position with a morpholinopropyl group [].
Compound Description: Identified as a potential Zika virus methyltransferase (MTase) inhibitor through structure-based virtual screening and DFT calculations [].
Relevance: This compound shares the core 1,3-dimethyl-3,7-dihydro-purine-2,6-dione structure with 8-Bromo-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethylpurine-2,6-dione. Both have substitutions at the 7 and 8 position. Notably, this compound possesses a substituted benzyl group at position 7, contrasting with the phenoxypropyl group in the target compound. At position 8, it features a 2-hydroxy-ethylamine substituent, unlike the bromine in the target compound [].
Compound Description: This compound emerged as a potent inhibitor of myeloperoxidase (MPO) []. It acts by trapping the enzyme in its compound II state rather than causing irreversible inactivation [].
Relevance: This compound and 8-Bromo-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethylpurine-2,6-dione belong to the same chemical class of substituted purine-2,6-diones. They both possess a 3-phenoxypropyl substituent at the 7-position. A significant difference is the presence of a (2-aminoethyl)amino group at the 8-position in this compound, in contrast to the bromine substituent in the target compound [].
Compound Description: This compound's crystal structure reveals a planar six-membered ring in the purine system and a chair conformation for the morpholine ring []. It exhibits intermolecular hydrogen bonding, leading to the formation of chains parallel to the [] direction in the crystal lattice [].
Relevance: This compound shares the core 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione structure with 8-Bromo-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethylpurine-2,6-dione. A significant structural difference lies in the 7-position substitution. This compound has a 4-morpholinobutyl substituent, while the target compound features a 2-hydroxy-3-phenoxypropyl group. Additionally, this compound bears an amino group at the 8-position, contrasting with the bromine in the target compound [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.